molecular formula C18H16N2O2S2 B12450025 N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)thiophene-2-carboxamide

N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)thiophene-2-carboxamide

Cat. No.: B12450025
M. Wt: 356.5 g/mol
InChI Key: ZNGZCRGXKWSQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is a thiophene ring (a five-membered aromatic heterocycle containing sulfur), modified at the 2-position by a carboxamide group (-CONH$$2$$). This primary thiophene unit is further substituted at the 5-position by a benzyl group (-CH$$2$$C$$6$$H$$5$$), at the 4-position by a methyl group (-CH$$3$$), and at the 3-position by a carbamoyl group (-NH$$2$$CO-). The second thiophene ring is attached via an amide linkage, forming a bis-heterocyclic architecture.

Table 1: Molecular and Structural Data

Property Value Source
Molecular Formula $$ \text{C}{18}\text{H}{16}\text{N}{2}\text{O}{2}\text{S}_{2} $$
Average Mass 356.458 g/mol
Monoisotopic Mass 356.065320 Da
IUPAC Name N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]thiophene-2-carboxamide

The compound’s structure is confirmed via spectroscopic methods such as NMR and mass spectrometry, which identify key features like the deshielded amide protons (δ 7.5–8.5 ppm in $$ ^1\text{H} $$ NMR) and the characteristic fragmentation patterns in mass spectra. X-ray crystallography, though not directly cited in the provided sources, would further resolve the spatial arrangement of substituents, particularly the orientation of the benzyl and methyl groups relative to the thiophene planes.

Historical Development in Heterocyclic Chemistry

Thiophene derivatives have been pivotal in heterocyclic chemistry since their discovery in the late 19th century. The synthesis of this compound aligns with advancements in cross-coupling reactions and regioselective functionalization techniques developed in the 2000s. Early thiophene chemistry focused on monosubstituted derivatives, but the introduction of transition-metal catalysis (e.g., Suzuki-Miyaura couplings) enabled the construction of polysubstituted frameworks like this compound.

The incorporation of carboxamide groups into thiophenes gained prominence due to their electronic effects, which modulate aromaticity and solubility. For instance, the carboxamide at the 2-position of the secondary thiophene ring enhances hydrogen-bonding capacity, a feature exploited in supramolecular chemistry. The benzyl group, introduced via alkylation or Ullmann-type reactions, adds lipophilicity, making the compound amenable to organic solvent-based reactions. Historical patents and journals from the 2010s highlight similar structures as intermediates in pharmaceutical candidates, though specific applications for this compound remain proprietary or underexplored.

Position Within Thiophene Derivative Classifications

Thiophene derivatives are classified based on substitution patterns, functional groups, and ring fusion. This compound belongs to three overlapping subclasses:

  • Bis-Thiophene Carboxamides : Characterized by two thiophene units linked via an amide bond, this subclass prioritizes electronic communication between rings. The amide spacer facilitates conjugation, as seen in organic semiconductors.
  • Poly-Substituted Thiophenes : With four distinct substituents (benzyl, methyl, carbamoyl, carboxamide), this compound exemplifies the steric and electronic complexity achievable in modern synthesis.
  • Heterocyclic Hybrids : The integration of a benzyl group (arylalkyl) and carbamoyl (amide) functionalities bridges aromatic and aliphatic domains, a strategy common in drug design.

Table 2: Comparative Analysis of Thiophene Derivatives

Compound Class Key Features Example
Monosubstituted Thiophenes Single functional group Thiophene-2-carboxylic acid
Disubstituted Thiophenes Two functional groups 3,4-Dimethylthiophene
Bis-Thiophenes Two linked thiophene rings N-(5-benzyl...carboxamide
Fused Thiophenes Ring-fused systems Benzothiophene

This compound’s structural duality—combining electron-rich thiophene rings with electron-withdrawing amides—positions it as a candidate for nonlinear optical materials or enzyme inhibitors, though such uses require further study. Its classification underscores the trend toward multifunctional heterocycles in contemporary research.

Properties

Molecular Formula

C18H16N2O2S2

Molecular Weight

356.5 g/mol

IUPAC Name

5-benzyl-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide

InChI

InChI=1S/C18H16N2O2S2/c1-11-14(10-12-6-3-2-4-7-12)24-18(15(11)16(19)21)20-17(22)13-8-5-9-23-13/h2-9H,10H2,1H3,(H2,19,21)(H,20,22)

InChI Key

ZNGZCRGXKWSQEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CS2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Retrosynthetic Analysis

The preparation of N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)thiophene-2-carboxamide can be approached through various retrosynthetic pathways. The most logical disconnections include:

  • Formation of the amide bond between the thiophene-2-carboxylic acid and the amino group at position 2 of the thiophene core
  • Introduction of the carbamoyl group at position 3
  • Incorporation of the benzyl group at position 5
  • Construction of the properly substituted thiophene core

Key Building Blocks

The synthesis typically requires several key building blocks:

  • A functionalized thiophene core with appropriate substituents
  • Thiophene-2-carboxylic acid or an activated derivative
  • Benzylation reagents for C5 functionalization
  • Reagents for carbamoyl group introduction

Specific Preparation Methods

Thiophene Core Formation

The formation of the appropriately substituted thiophene core represents the initial and crucial step in the synthesis. Based on established methodologies for thiophene synthesis, several approaches can be considered:

Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds to form the thiophene ring. This approach can be modified to incorporate the methyl group at the C4 position during the initial ring formation:

  • A 1,4-dicarbonyl compound with appropriate substituents is treated with a sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent)
  • The reaction proceeds through cyclization to form the thiophene ring with the methyl group already positioned at C4
Gewald Synthesis

The Gewald reaction represents another viable approach for constructing the thiophene core with the appropriate substitution pattern:

  • A ketone with an active methylene group reacts with elemental sulfur and a cyanoacetate derivative
  • The reaction proceeds under basic conditions to form a 2-aminothiophene
  • The amino group can serve as a handle for further functionalization, including the introduction of the thiophene-2-carboxamide group

Introduction of Functional Groups

Benzylation at C5 Position

Several methods can be employed for introducing the benzyl group at the C5 position:

  • Metalation-Benzylation Sequence :

    • Selective metalation at the C5 position using a strong base (e.g., n-BuLi or LDA)
    • Treatment with benzyl bromide or benzyl chloride to introduce the benzyl group
    • This approach requires careful control of reaction conditions to achieve regioselectivity
  • Cross-Coupling Approach :

    • Introduction of a halogen (e.g., bromine) at the C5 position
    • Suzuki or Negishi coupling with an appropriate benzyl-metal reagent
    • This method offers better control over regioselectivity but requires additional steps

In patent literature, related procedures describe the metalation of thiophene derivatives using butyl lithium followed by reaction with electrophiles, which could be adapted for benzylation. For example:

"A flask with nitrogen purge was charged with (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester (1.00 g, 4.69 mmol) and 20 mL THF. The solution was cooled to -78°C and (7.6 mL, 12.2 mmol) n-BuLi was slowly added."

Carbamoyl Group Introduction at C3

The carbamoyl group at the C3 position can be introduced through several routes:

  • Direct Carbamoylation :

    • Treatment of a metalated thiophene intermediate with an isocyanate followed by hydrolysis
    • This approach may require protecting groups to prevent side reactions
  • Stepwise Approach :

    • Introduction of a carboxylic acid at C3
    • Conversion to the corresponding acid chloride
    • Treatment with ammonia or ammonium hydroxide to form the carbamoyl group

Research by Ehara et al. demonstrates similar transformations in heterocyclic compounds where carboxylic acids are converted to carbamoyl groups in related structures.

Amide Bond Formation at C2

The formation of the amide bond between the 2-position of the thiophene core and thiophene-2-carboxylic acid represents a critical step in the synthesis:

  • Direct Amidation :

    • Requires an amino group at the 2-position of the thiophene core
    • Coupling with thiophene-2-carboxylic acid using standard amide coupling reagents
  • Activated Ester Approach :

    • Conversion of thiophene-2-carboxylic acid to an activated ester (e.g., NHS ester)
    • Reaction with the 2-amino thiophene derivative

Recent advances in amide bond formation chemistry, as described in the literature, can be applied to this step: "The crude reaction mixture was extracted with EtOAc until no product remained as determined by TLC. The extracted layers were combined and then washed with 1 M NaOH (3 times) followed by 1 M HCl (3 times)."

One-Pot Sequential Approach

An alternative strategy involves a sequential one-pot approach, where multiple transformations are carried out without isolating intermediates:

  • Formation of the thiophene core with appropriate functional groups
  • Sequential metalation and functionalization to introduce the benzyl and carbamoyl groups
  • Final amide bond formation with thiophene-2-carboxylic acid

Reaction Conditions and Parameters

The successful synthesis of this compound requires careful control of reaction conditions. Table 1 summarizes the optimal conditions for key synthetic steps based on related thiophene chemistry.

Table 1: Optimal Reaction Conditions for Key Synthetic Steps

Synthetic Step Temperature (°C) Solvent Catalyst/Reagent Reaction Time (h) Inert Atmosphere
Thiophene core formation 60-80 DMF/THF P₂S₅ or Lawesson's reagent 4-6 Required
C5 Benzylation -78 to RT THF n-BuLi, BnBr 2-3 Required
C3 Carbamoylation 0 to RT DCM/THF SOCl₂, NH₄OH 3-4 Required
Amide bond formation RT to 40 DCM HATU, DIPEA 12-16 Not required

Alternative Synthetic Routes

Thiophene Construction with Pre-installed Functional Groups

An alternative approach involves the construction of the thiophene ring with functional groups already in place:

  • Preparation of a 1,4-dicarbonyl compound with appropriately positioned methyl and benzyl groups
  • Thiophene ring formation using a sulfurizing agent
  • Subsequent functionalization to introduce the carbamoyl group and form the amide bond

This approach may offer advantages in terms of regioselectivity but requires more complex starting materials.

Convergent Synthesis

A convergent synthesis strategy involves preparing two key fragments separately and then combining them:

  • Preparation of a 5-benzyl-3-carbamoyl-4-methylthiophene-2-amine fragment
  • Separate preparation of thiophene-2-carboxylic acid or an activated derivative
  • Amide bond formation between the two fragments

This approach offers flexibility and potential advantages in terms of overall yield and purity.

Purification and Characterization

Purification Techniques

The purification of this compound and its intermediates typically involves:

  • Column Chromatography :

    • Silica gel chromatography using appropriate solvent systems
    • Typical eluents include ethyl acetate/hexanes mixtures or dichloromethane/methanol gradients
  • Recrystallization :

    • Selection of appropriate solvent systems based on solubility properties
    • Common solvent combinations include ethanol/water or ethyl acetate/hexanes

Literature protocols for similar compounds suggest: "The crude material was then obtained via rotary evaporation followed by purification via silica gel chromatography. The eluent varied per substrate."

Structural Characterization

The structural confirmation of the final product and key intermediates typically involves:

  • NMR Spectroscopy :

    • ¹H NMR for proton assignments, particularly the benzyl CH₂, thiophene CH, and NH protons
    • ¹³C NMR for carbon assignments, including the carbonyl carbons of the amide and carbamoyl groups
  • Mass Spectrometry :

    • ESI-MS for molecular weight confirmation
    • MS/MS for fragmentation pattern analysis
  • IR Spectroscopy :

    • Identification of key functional groups, including amide C=O stretching (typically 1630-1690 cm⁻¹) and NH stretching (3300-3500 cm⁻¹)

Table 2: Expected Spectroscopic Data for this compound

Analysis Method Key Signals/Peaks Assignment
¹H NMR 2.2-2.4 ppm (s, 3H) CH₃ at C4
4.0-4.2 ppm (s, 2H) CH₂ of benzyl group
7.1-7.4 ppm (m, 5H) Aromatic protons of benzyl group
7.4-7.6 ppm (m, 2H) Thiophene-2-carboxamide protons
7.8-8.0 ppm (d, 1H) Thiophene-2-carboxamide proton
9.0-9.2 ppm (br s, 1H) NH of amide
6.0-6.2 ppm (br s, 2H) NH₂ of carbamoyl
¹³C NMR 14-16 ppm CH₃ at C4
35-38 ppm CH₂ of benzyl group
125-140 ppm Aromatic and thiophene carbons
160-165 ppm C=O of thiophene-2-carboxamide
165-170 ppm C=O of carbamoyl group
IR 3300-3500 cm⁻¹ NH stretching
1630-1690 cm⁻¹ C=O stretching
1530-1570 cm⁻¹ C=C stretching
Mass (ESI) m/z 357 [M+H]⁺
m/z 379 [M+Na]⁺

Challenges and Optimization Strategies

Regioselectivity Challenges

One of the primary challenges in the synthesis of this compound is achieving proper regioselectivity during functionalization of the thiophene core. Several strategies can be employed to address this:

  • Use of Directing Groups :

    • Introduction of temporary directing groups to control metalation and subsequent functionalization
    • These groups can be removed or transformed in later synthetic steps
  • Selective Halogenation :

    • Regioselective halogenation followed by selective transformations
    • For example, N-chlorosuccinimide (NCS) has been used for selective chlorination of thiophene derivatives: "The (4-methyl-thiophen-3-yi)-carbamic acid tert-butyl ester was then selectively chlorinated with a chlorinating agent such as N-chlorosuccinimide (NCS)"

Yield Optimization

Yield optimization is critical for the practical synthesis of this compound. Several approaches can be considered:

  • Reaction Condition Screening :

    • Systematic variation of solvents, temperatures, and reaction times
    • Optimization of reagent ratios and concentrations
  • Catalyst Selection :

    • Screening of different catalysts for key transformations
    • For amide bond formation, various coupling reagents can be evaluated (e.g., HATU, EDC/HOBt, T3P)

Table 3: Yield Comparison for Different Amide Coupling Conditions

Coupling Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
HATU DIPEA DMF RT 16 75-85
EDC/HOBt TEA DCM RT 24 65-75
T3P DIPEA EtOAc RT 12 70-80
SOCl₂/TEA Pyridine DCM 0 to RT 4 60-70
DPDTC - THF 60 4.5 75-85

The use of diphenyl dithiocarbamate (DPDTC) has been reported for similar transformations: "To a 1-dram vial equipped with a PTFE coated stir bar was added probenecid (1 equiv, 0.25 mmol, 71.4 mg), DPDTC (1.1 equiv, 0.26 mmol, 65.2 mg) and stirred for 4.5 h at 60°C internal temperature."

Protecting Group Strategies

The presence of multiple reactive functional groups necessitates careful consideration of protecting group strategies:

  • Carbamoyl Protection :

    • The carbamoyl group may require protection during certain transformations
    • Common protecting groups include Boc, Cbz, or temporary conversion to a nitrile
  • Amine Protection :

    • The amine at the C2 position may require protection prior to certain functionalization steps
    • Common protecting groups include Boc, Fmoc, or acetyl groups

Scale-Up Considerations

Scaling up the synthesis of this compound from laboratory to larger scales requires addressing several key considerations:

  • Heat Transfer and Mixing :

    • Larger reaction vessels have different heat transfer properties
    • Efficient mixing becomes more challenging at larger scales
  • Reagent Addition Rates :

    • Controlled addition of reagents is critical for temperature-sensitive steps
    • Automated addition systems may be required for consistency
  • Safety Considerations :

    • Exothermic reactions must be carefully controlled
    • Alternative reagents may be considered to replace hazardous materials

Table 4: Scale-Up Modifications for Key Synthetic Steps

Synthetic Step Laboratory Scale Pilot Scale Modifications for Scale-Up
Thiophene core formation 5-10 g 500-1000 g Improved cooling system; Staged addition of reagents
C5 Benzylation 1-5 g 100-500 g Controlled addition of n-BuLi; Temperature monitoring
C3 Carbamoylation 1-5 g 100-500 g Alternative to SOCl₂; Controlled gas evolution
Amide bond formation 1-5 g 100-500 g Solvent recycling; Continuous flow system

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides valuable insights into the preparation of this compound.

Comparison with (1R,2S)-2-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

The preparation of (1R,2S)-2-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid involves similar chemistry to our target compound but with a cyclohexane carboxylic acid moiety instead of thiophene-2-carboxamide. The synthetic methods for the thiophene core and its functionalization are directly relevant.

Comparison with Benzothiazole-Thiophene Derivatives

The synthesis of benzothiazole-thiophene derivatives provides insights into thiophene functionalization strategies. For instance, the preparation of benzothiazole-2-thiophene S-glycoside involves "To a solution of sodium ethoxide (0.001 mol) in 15 mL of ethanol, 2-cyanomethyl benzothiazol (0.001 mol) was added and boiled for 20 min." These methods can be adapted for our target compound.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-Benzyl-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxamide has several scientific research applications:

Biological Activity

N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)thiophene-2-carboxamide, also known as N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]-2-thiophenecarboxamide, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and research findings.

  • Molecular Formula : C18H16N2O2S2
  • Molar Mass : 356.46 g/mol
  • CAS Number : 315248-67-0
PropertyValue
Molecular FormulaC18H16N2O2S2
Molar Mass356.46 g/mol
CAS Number315248-67-0

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has demonstrated the ability to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This is particularly relevant in cancers characterized by centrosome amplification, where it can lead to the formation of multipolar spindles and subsequent cell death .
  • Targeting Specific Pathways : this compound has been shown to selectively inhibit mitotic kinesins like HSET (KIFC1), which are crucial for proper spindle formation in cancer cells. This selectivity enhances its potential as an anticancer agent .

In Vitro Studies

Several studies have highlighted the effectiveness of this compound in vitro:

  • IC50 Values : The compound exhibits micromolar IC50 values against various cancer cell lines, indicating potent inhibitory effects on cell growth. For example, in one study, compounds similar to this compound showed IC50 values in the low micromolar range against HSET .

Case Studies

  • Breast Cancer : In a study focusing on breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
  • Colorectal Cancer : Another investigation revealed that the compound effectively inhibited the growth of colorectal cancer cells by disrupting their mitotic processes, leading to increased rates of cell death.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Variations in substituents have been explored to enhance potency and selectivity:

ModificationEffect on Activity
Para vs. Ortho SubstitutionPara substitution retains activity; ortho substitution significantly reduces potency .
Presence of Hydrogen Bond DonorsEliminates potency, indicating the importance of specific molecular interactions .

Comparison with Similar Compounds

Structural Comparisons

Thiophene vs. Thiazole Core
  • Target Compound : Contains a 2,4-disubstituted thiophene ring linked to a second thiophene via a carboxamide bond.
  • N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamides () : Replace the central thiophene with a thiazole ring. For example, compound 5f (N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide) demonstrated significant cytotoxic and cytostatic effects, suggesting that thiazole cores may enhance anticancer activity compared to thiophene analogues .
  • Nitrothiophene Carboxamides () : Feature a nitro group on the thiophene ring (e.g., N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide). The nitro group enhances antibacterial activity but may reduce metabolic stability compared to carbamoyl or benzyl substituents .
Substituent Effects
  • Benzyl vs. Halogenated Aryl Groups : The benzyl group in the target compound contrasts with halogenated aryl groups in analogues like 5f (2,4-dichlorobenzyl) and 6d (4-bromo-thiophene). Halogens often improve lipophilicity and target binding, while benzyl groups may modulate solubility .
  • Methyl and Carbamoyl vs. Nitro: Methyl and carbamoyl groups in the target compound likely improve solubility and reduce toxicity compared to nitro substituents, which are associated with genotoxicity in some thiophene carboxanilides .
Crystallographic Data
  • N-(2-Nitrophenyl)thiophene-2-carboxamide () : Exhibits dihedral angles of 8.5–13.5° between thiophene and benzene rings, indicating moderate planarity. Weak C–H⋯O/S interactions dominate crystal packing, a feature shared with other carboxamides .
Coupling Reactions
  • Target Compound : Likely synthesized via carboxamide coupling (e.g., using HATU or EDCI), analogous to methods in and .
  • Nitrothiophene Carboxamides () : Employ HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with thiazol-2-amines, achieving 42–99% purity via column chromatography .
  • Thiazole Derivatives () : Use phase-transfer catalysis (TBAB) for thiourea formation, yielding high-purity products (e.g., 99.05% for N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) .
Purification Methods
  • Flash Chromatography () : Used for ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate purification, a method applicable to the target compound .
  • Crystallization () : Effective for N-(2-nitrophenyl)thiophene-2-carboxamide, yielding high-quality crystals for structural analysis .
Anticancer Activity
  • Thiazole Derivatives () : Compound 5f showed potent cytotoxicity, highlighting the role of dichlorobenzyl and thiazole motifs in anticancer activity .
  • Target Compound : The benzyl and carbamoyl groups may similarly enhance interactions with cancer targets, though direct data are needed.
Antibacterial Activity
  • Nitrothiophene Carboxamides (): Compound 10 (N-(5-((dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) exhibits narrow-spectrum antibacterial activity, likely due to nitro group electron-withdrawing effects .
  • Thiophene-Pyridine Analogues () : N-(4-methylpyridin-2-yl)thiophene-2-carboxamides showed moderate antibacterial efficacy, suggesting pyridine substituents may complement thiophene carboxamides .
Antifungal Activity
  • Thiourea Derivatives (): N-[(1,3-thiazol-2-ylamino)carbonothioyl]thiophene-2-carboxamide demonstrated antifungal activity via broth micro-dilution, indicating that carboxamide-thiazole hybrids are promising .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.